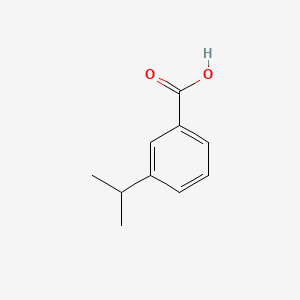

3-异丙基苯甲酸

描述

3-Isopropylbenzoic acid is a derivative of benzoic acid where an isopropyl group is attached to the benzene ring. Although the provided papers do not directly discuss 3-isopropylbenzoic acid, they do provide insights into the chemistry of related benzoic acid derivatives and their properties, which can be extrapolated to understand the behavior of 3-isopropylbenzoic acid.

Synthesis Analysis

The synthesis of benzoic acid derivatives can be complex and diverse. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids involves a regioselective 5-exo-dig bromocyclization, indicating that benzoic acid derivatives can be functionalized through specific regioselective reactions . Similarly, the synthesis of 2-isopropyl-3-benzyl-1,3-thiazolidin-4-ones from valine, arenealdehydes, and mercaptoacetic acid in a one-pot reaction suggests that the introduction of an isopropyl group into benzoic acid derivatives can be achieved through multi-component reactions .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be characterized by various techniques, including X-ray crystallography. For example, the molecular structure of 3,5-dimethylbenzoic acid was determined using X-ray crystallography, revealing details about the carbon skeleton symmetry and bond distances within the benzene ring . This information is valuable for understanding the structural aspects of 3-isopropylbenzoic acid, as substituents on the benzene ring can influence the overall molecular geometry.

Chemical Reactions Analysis

Benzoic acid derivatives participate in a variety of chemical reactions. Cyclopalladated complexes of 3-thiophosphorylbenzoic acid thioamides demonstrate high catalytic activity for Suzuki cross-coupling reactions . This indicates that 3-isopropylbenzoic acid could potentially be used in similar catalytic processes or as a ligand in metal complexes, affecting their reactivity and photophysical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be influenced by the nature of the substituents attached to the benzene ring. For instance, cadmium(II) metal-organic frameworks based on 3-pyrid-4-ylbenzoic acid and 4-pyrid-4-ylbenzoic acid ligands exhibit fascinating luminescence due to the interaction between Cd ions and organic ligands . This suggests that the introduction of an isopropyl group in 3-isopropylbenzoic acid could also affect its luminescent properties and potentially its solubility, melting point, and other physical characteristics.

科学研究应用

立体效应和共振的立体阻碍

对异丙基苯甲酸中异丙基基团的立体效应进行的研究,包括3-异丙基苯甲酸,在其构象和相互作用中表现出独特的行为。特别是,3-异丙基苯甲酸在立体效应方面展示了甲基和叔丁基基团之间的平衡,这对于理解各种溶剂中的分子相互作用具有重要意义(Fiedler et al., 1999)。

氧化反应中的催化作用

3-异丙基苯甲酸参与由金属卟啉催化的氧化反应。一项研究表明,4-异丙基苯甲酸的氧化导致氧原子从水中显著地结合,暗示了3-异丙基苯甲酸衍生物在催化和合成应用中的潜力(Balahura et al., 1997)。

安全和危害

The safety information for 3-Isopropylbenzoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

属性

IUPAC Name |

3-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYVSJDCQZVKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205054 | |

| Record name | Benzoic acid, 3-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5651-47-8 | |

| Record name | Benzoic acid, 3-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005651478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5651-47-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(propan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

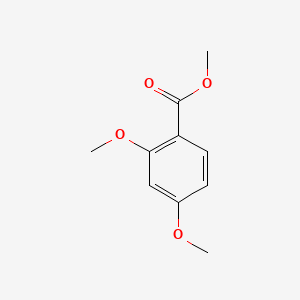

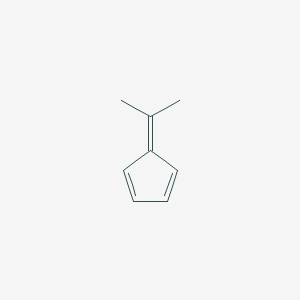

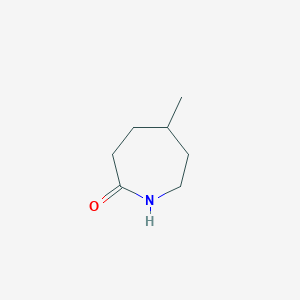

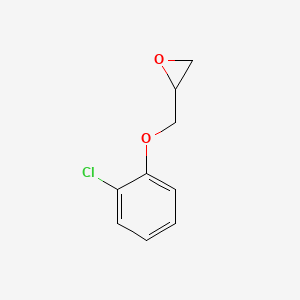

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

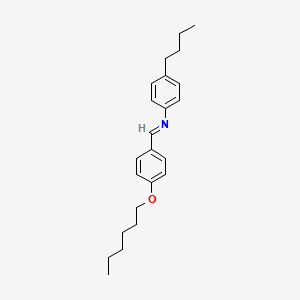

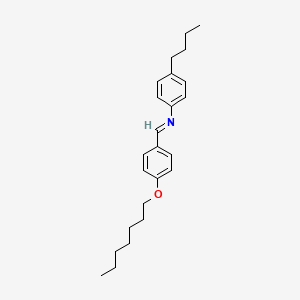

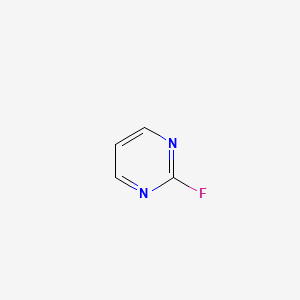

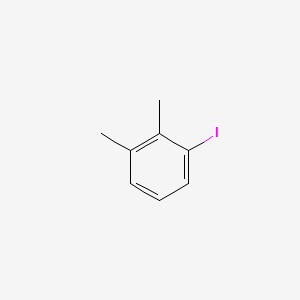

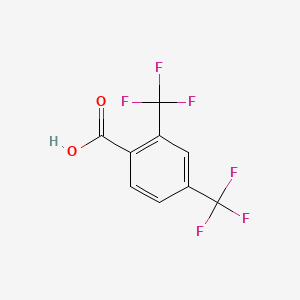

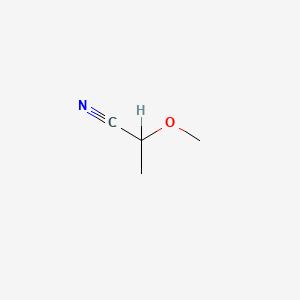

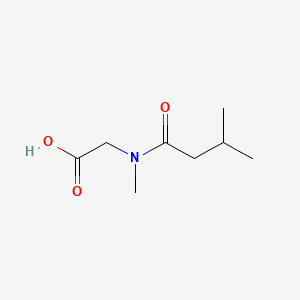

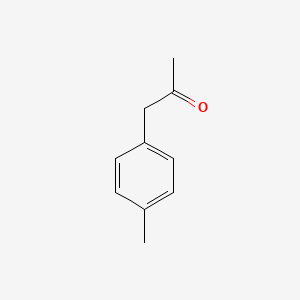

Feasible Synthetic Routes

Q & A

Q1: How does the isopropyl group in 3-isopropylbenzoic acid influence its acidity compared to methyl or tert-butyl groups?

A1: Research indicates that the isopropyl group in 3-isopropylbenzoic acid exhibits an intermediate influence on its acidity compared to methyl and tert-butyl groups []. While its conformational flexibility lessens direct steric hindrance on the carboxyl group, it still exerts a noticeable effect through a phenomenon known as the "pole/induced dipole interaction" in the anion []. This interaction, though weaker than in tert-butylbenzoic acid, is more pronounced than in the case of methylbenzoic acid, showcasing the unique steric influence of the isopropyl group. Interestingly, this effect is particularly noticeable in the gas phase and becomes attenuated in solutions like methanol or dimethyl sulfoxide [].

Q2: Are there any spectroscopic observations supporting the influence of the isopropyl group on the properties of 3-isopropylbenzoic acid?

A2: While the provided abstracts don't delve into the specifics of spectroscopic data for 3-isopropylbenzoic acid, the research emphasizes investigating the IR spectra of these compounds in tetrachloromethane []. This suggests that infrared spectroscopy was likely used to study the influence of the isopropyl group on the carboxylic acid functionality. Further analysis of these spectra could potentially reveal shifts in characteristic absorption bands, offering insights into the steric interactions and electronic distribution within the molecule.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。